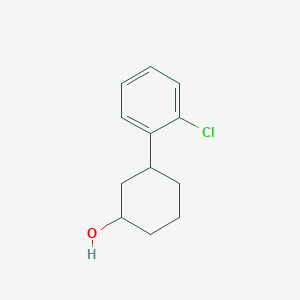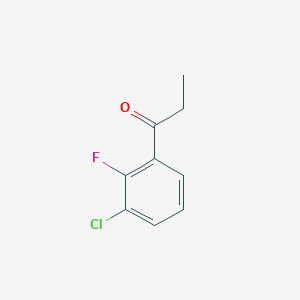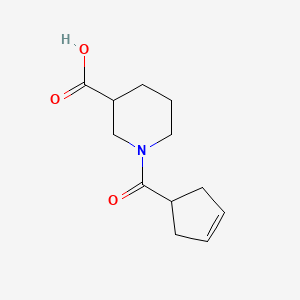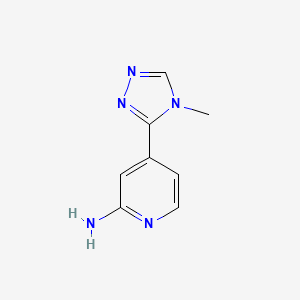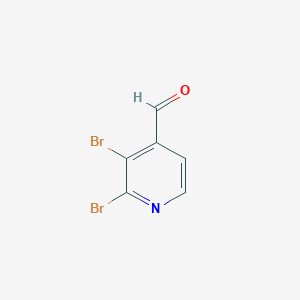
1-Chloro-7-(trifluoromethyl)isoquinoline
Descripción general
Descripción
1-Chloro-7-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.60 g/mol .
Synthesis Analysis
I found a paper that discusses the synthesis and application of trifluoromethylpyridines . Although it does not specifically mention this compound, it could provide useful information about the synthesis of similar compounds.Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C10H5ClF3N/c11-9-8-5-7 (10 (12,13)14)2-1-6 (8)3-4-15-9/h1-5H . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. Physical And Chemical Properties Analysis
This compound has several computed properties . It has a XLogP3-AA value of 3.9, indicating its lipophilicity. It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are both 231.0062613 g/mol. Its topological polar surface area is 12.9 Ų, and it has 15 heavy atoms .Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
1-Chloro-7-(trifluoromethyl)isoquinoline and its derivatives have been extensively studied for their synthesis and analytical applications. One study outlined the synthesis of 1-chloro-isoquinoline from isoquinoline and analyzed its content using gas chromatography mass spectrometry (Tong Jie, 2009). Another research described a microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, leading to the synthesis of new isoquinoline derivatives (K. Prabakaran, P. Manivel, F. Khan, 2010).
Pharmacological Applications
The compound and its derivatives have shown significant potential in pharmacological applications. A study revealed that 4-organoseleno-isoquinolines selectively and reversibly inhibited cerebral monoamine oxidase B activity, indicating potential therapeutic applications (T. B. Sampaio et al., 2016). Moreover, the structural analogs of this compound have been studied for their antiplasmodial activity against Plasmodium strains, contributing to antimalarial drug development (D. De et al., 1998).
Industrial and Chemical Applications
The compound's derivatives are also prominent in various industrial and chemical applications. For instance, research on the gas phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometry highlighted their potential as prolylhydroxylase inhibitor drug candidates (M. Thevis et al., 2008). Another study presented a one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, demonstrating their versatility in synthetic chemistry (Qilun Liu et al., 2013).
Safety and Hazards
The safety data sheet for 1-Chloro-7-(trifluoromethyl)isoquinoline indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation. In case of exposure, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .
Propiedades
IUPAC Name |
1-chloro-7-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-8-5-7(10(12,13)14)2-1-6(8)3-4-15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLZWSXTPUMLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729397 | |
| Record name | 1-Chloro-7-(trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196154-02-5 | |
| Record name | 1-Chloro-7-(trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


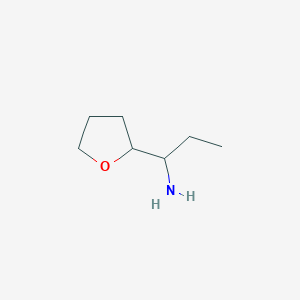


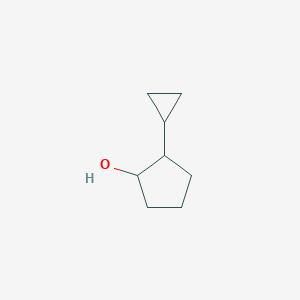
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)
